![molecular formula C16H23NO4 B14152692 1-[2-(Tert-butoxycarbonylamino)-6-methoxyphenyl]-2-butanone CAS No. 164082-78-4](/img/structure/B14152692.png)
1-[2-(Tert-butoxycarbonylamino)-6-methoxyphenyl]-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are generally mild, often conducted at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions can be optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate involves its interaction with specific molecular targets. As a carbamate, it can act as a protecting group for amines, preventing unwanted reactions during synthesis. The removal of the tert-butyl group can be achieved under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used in similar applications.
Benzyl carbamate: Another carbamate with a benzyl group, used as a protecting group in organic synthesis.
Phenyl carbamate: Contains a phenyl group and is used in various chemical reactions.
Uniqueness
Tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its methoxy and oxobutyl groups provide additional functional sites for chemical modifications, making it versatile for various applications.
Properties
CAS No. |
164082-78-4 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate |
InChI |
InChI=1S/C16H23NO4/c1-6-11(18)10-12-13(8-7-9-14(12)20-5)17-15(19)21-16(2,3)4/h7-9H,6,10H2,1-5H3,(H,17,19) |
InChI Key |
WWRURGHCIPXMFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1=C(C=CC=C1OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B14152617.png)
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14152620.png)
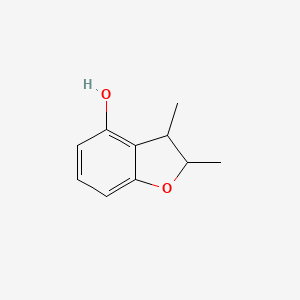
![(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14152625.png)
![8-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14152639.png)
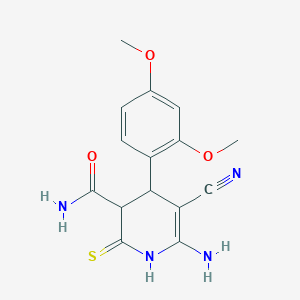
![9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene](/img/structure/B14152647.png)
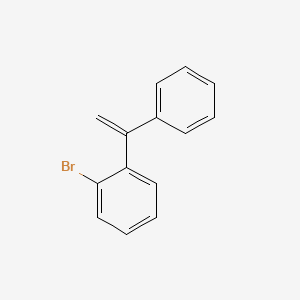
![4-({[(2E)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B14152667.png)

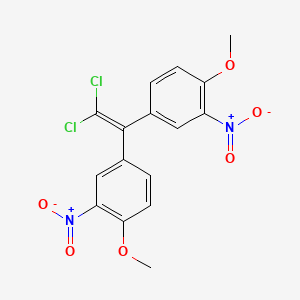
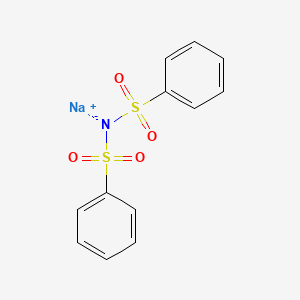
![1H-1,2,4-Triazole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14152680.png)

